molecular formula C15H16FN3OS2 B12619315 C15H16FN3OS2

C15H16FN3OS2

Katalognummer: B12619315
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: RRSXRAHLPJTGQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiazole ring, and a thiazolidine ring. It has a molecular weight of 337.44 g/mol .

Vorbereitungsmethoden

The synthesis of C15H16FN3OS2 involves several steps, starting with the preparation of the thiazole and thiazolidine rings. The synthetic route typically includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Analyse Chemischer Reaktionen

C15H16FN3OS2: undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

C15H16FN3OS2: has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes .

Wirkmechanismus

The mechanism of action of C15H16FN3OS2 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

C15H16FN3OS2: can be compared with other similar compounds, such as:

    (3-{[5-(4-chlorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-1,3-thiazolidin-2-yl)methanamine: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    (3-{[5-(4-bromophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-1,3-thiazolidin-2-yl)methanamine: This compound has a bromophenyl group instead of a fluorophenyl group.

The uniqueness of This compound lies in its specific fluorophenyl group, which can influence its chemical reactivity and biological activity compared to its analogs .

Eigenschaften

Molekularformel

C15H16FN3OS2

Molekulargewicht

337.4 g/mol

IUPAC-Name

N-[(4-fluorophenyl)methyl]-2-thiomorpholin-4-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H16FN3OS2/c16-12-3-1-11(2-4-12)9-17-14(20)13-10-22-15(18-13)19-5-7-21-8-6-19/h1-4,10H,5-9H2,(H,17,20)

InChI-Schlüssel

RRSXRAHLPJTGQC-UHFFFAOYSA-N

Kanonische SMILES

C1CSCCN1C2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.